BU 226 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BU 226 hydrochloride: is a potent and highly selective ligand for imidazoline receptors, particularly the I2 binding site. It demonstrates a high affinity with a Ki value of 1.4 nM and shows very low affinity for alpha 2-adrenoceptors . This compound is primarily used in scientific research to study the imidazoline receptors and their role in various physiological processes.

Scientific Research Applications

BU 226 hydrochloride is extensively used in scientific research, particularly in the following areas:

Chemistry: It is used to study the properties and reactions of imidazoline receptors.

Biology: Researchers use it to investigate the role of imidazoline receptors in biological systems.

Industry: While not widely used industrially, it serves as a valuable tool in pharmaceutical research and development

Mechanism of Action

Target of Action

BU 226 hydrochloride is a high affinity ligand for imidazoline 2 (I2) receptors . The I2 receptor is an allosteric binding site of monoamine oxidase and plays an important role in neuroprotection and pain modulation .

Mode of Action

this compound exhibits high affinity for I2 receptors with a Ki value of 1.4 nM, displaying 380-fold selectivity against I1 receptors . It also shows low affinity for α2-adrenoceptors . The compound’s interaction with its targets results in the modulation of these receptors, thereby influencing the neurotransmission processes .

Biochemical Pathways

The I2 receptors are known to play a role in neuroprotection and pain modulation .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with I2 receptors. By acting as a high-affinity ligand for these receptors, this compound can modulate neurotransmission processes, potentially leading to neuroprotective effects and modulation of pain .

Biochemical Analysis

Biochemical Properties

BU 226 hydrochloride exhibits high affinity for I2 receptor with Ki value of 1.4 nM and displays 380-fold selectivity against I1 receptor . Also, this compound showed low affinity for α2-adrenoceptor . In rat brain or kidney membranes, this compound showed affinity for I1, I2 receptors and α2-adrenoceptor with IC50 value of 534.5 nM and Ki values of 2.7 and 6700 nM, respectively .

Molecular Mechanism

The molecular mechanism of this compound involves its high affinity for I2 imidazoline sites . It has a Ki value of 2.7 nM for I2 sites and shows very high selectivity (> 2000-fold) over α2-adrenoceptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BU 226 hydrochloride involves the formation of the imidazoline ring and its subsequent attachment to an isoquinoline structure. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing imidazoline derivatives typically involve the cyclization of N-substituted ethylenediamines with aldehydes or ketones under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not publicly detailed, as this compound is primarily used for research purposes and not for large-scale industrial applications. The production typically follows standard organic synthesis protocols in a controlled laboratory environment .

Chemical Reactions Analysis

Types of Reactions: BU 226 hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Conditions vary depending on the substituent but often involve nucleophilic or electrophilic reagents

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

BU 224 hydrochloride: Another selective imidazoline I2 receptor ligand with antinociceptive and antidepressant-like activities.

2-BFI hydrochloride: A high-affinity agonist of I2-imidazoline receptor used in studies about protection against stroke and acute inflammatory immune disease.

CR4056: A selective inhibitor of monoamine oxidase A and a ligand of I2-imidazoline receptor .

Uniqueness: BU 226 hydrochloride is unique due to its high selectivity and affinity for the I2 binding site, making it a valuable tool for studying the specific roles of imidazoline receptors in various physiological processes. Its low affinity for alpha 2-adrenoceptors further distinguishes it from other similar compounds .

Properties

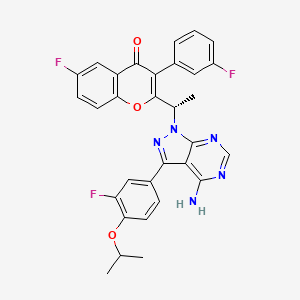

IUPAC Name |

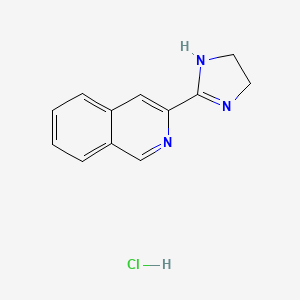

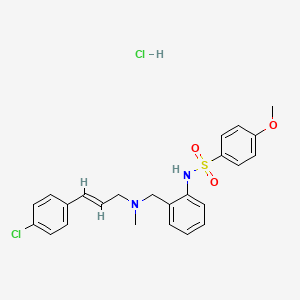

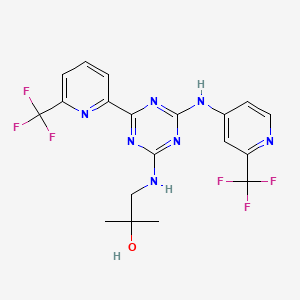

3-(4,5-dihydro-1H-imidazol-2-yl)isoquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c1-2-4-10-8-15-11(7-9(10)3-1)12-13-5-6-14-12;/h1-4,7-8H,5-6H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGHNKWLMSRCOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC3=CC=CC=C3C=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)